molecular formula C11H11N3O B176772 5-(4-Methoxyphenyl)pyrazin-2-amine CAS No. 119738-50-0

5-(4-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B176772
CAS No.: 119738-50-0
M. Wt: 201.22 g/mol
InChI Key: FSYUUWJQSLZZLC-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Heterocycles in Organic Chemistry

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4. tandfonline.commdpi.com This arrangement of heteroatoms imparts unique electronic and physical properties to the pyrazine ring, making it a subject of substantial interest in organic chemistry. tandfonline.comopenmedicinalchemistryjournal.com The presence of the nitrogen atoms makes the ring electron-deficient, which influences its reactivity and interactions with other molecules. openmedicinalchemistryjournal.com

Pyrazines are not merely laboratory curiosities; they are prevalent in nature and have a wide array of commercial applications. tandfonline.com Their structural motif is found in numerous biologically active compounds and natural products. tandfonline.commdpi.com In medicinal chemistry, pyrazine derivatives have been investigated for a multitude of pharmacological activities. mdpi.combenthamdirect.com The ability of the pyrazine nitrogens to act as hydrogen bond acceptors, combined with the aromatic nature of the ring, allows for diverse binding interactions with biological targets like proteins and enzymes. acs.org This dual characteristic of polar and nonpolar interactions makes the pyrazine scaffold a valuable component in the design of new therapeutic agents. acs.org

Overview of Aryl Amine Scaffolds in Chemical Research

The aryl amine scaffold, a structural motif characterized by an amino group attached to an aromatic ring, is of paramount importance in chemical research, particularly in the realm of medicinal chemistry and materials science. This framework is a key component in a vast number of biologically active molecules, including endogenous compounds and synthetic drugs. researchgate.netxjtu.edu.cn The development of efficient synthetic methods to create diverse aryl amine structures is a significant focus for organic chemists. researchgate.net

The β-arylethylamine moiety, a related and crucial scaffold, is present in important neurotransmitters, demonstrating the biological relevance of this structural class. domainex.co.uk The synthesis of molecules containing the β-arylethylamine scaffold is often pursued through multi-step processes, and the development of more direct, single-step multicomponent approaches is an active area of research. domainex.co.uk The versatility of the aryl amine scaffold has led to its designation as a "privileged scaffold" in drug discovery—a molecular framework that is capable of binding to a variety of biological targets. nih.gov This versatility drives the continuous innovation in synthetic methodologies to access these structures. xjtu.edu.cn

Historical Context of 5-(4-Methoxyphenyl)pyrazin-2-amine in Synthetic Chemistry

The historical development of this compound is situated within the broader context of pyrazine chemistry, which has been evolving since the 19th century. The synthesis of specific aryl-substituted pyrazinamines like the title compound is a more recent development, driven by the search for novel compounds with potential applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves multi-step routes that rely on foundational organic reactions. Key strategies often include the construction of the pyrazine core through condensation and cyclization reactions, followed by the introduction of the aryl and amine substituents. For instance, a common approach is the coupling of a pre-functionalized pyrazine, such as 2-amino-5-bromopyrazine (B17997) or 2-amino-5-chloropyrazine, with a suitable aryl partner like 4-methoxyphenylboronic acid or 4-methoxyphenylmagnesium bromide. chemicalbook.com These cross-coupling reactions, often catalyzed by transition metals, are a cornerstone of modern synthetic organic chemistry and have enabled the efficient construction of a wide array of biaryl compounds, including this compound. The development of scalable syntheses for related structures, such as other polysubstituted pyrimidin-2-amines, highlights the ongoing efforts to optimize the production of these compound classes for further research and potential applications. sci-hub.se

Table 1: Key Chemical Compounds Mentioned

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compoundC₁₁H₁₁N₃O201.22
PyrazineC₄H₄N₂80.09
2-Amino-5-bromopyrazineC₄H₄BrN₃174.00
4-Methoxyphenylboronic acidC₇H₉BO₃151.96

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYUUWJQSLZZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576685
Record name 5-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119738-50-0
Record name 5-(4-Methoxyphenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Methoxyphenyl Pyrazin 2 Amine

Key Synthetic Routes and Reaction Pathways

The construction of the 5-aryl-2-aminopyrazine scaffold can be approached by either forming the pyrazine (B50134) ring with the aryl group already in place or by attaching the aryl group to a pre-existing pyrazine ring. The latter approach, particularly through cross-coupling reactions, is often favored for its versatility and substrate scope.

Transition metal catalysis, particularly using palladium, is a cornerstone for the synthesis of biaryl compounds, including 5-arylpyrazines. These methods offer a reliable and efficient means of creating a carbon-carbon bond between the pyrazine heterocycle and the methoxyphenyl moiety.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. The synthesis of 5-(4-Methoxyphenyl)pyrazin-2-amine via this approach typically involves the reaction of a halogenated pyrazine-2-amine with an appropriate organoboron reagent in the presence of a palladium catalyst and a base. mdpi.com

A common strategy begins with a readily available halopyrazine, such as 5-bromopyrazin-2-amine. This intermediate is then coupled with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ. A base is required to facilitate the transmetalation step of the catalytic cycle. researchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Reaction Scheme: Suzuki-Miyaura reaction scheme for the synthesis of this compound. A 5-bromopyrazin-2-amine molecule reacts with 4-methoxyphenylboronic acid in the presence of a Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture (e.g., Dioxane/Water) under heat to yield this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

Starting Material Coupling Partner Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
5-Bromopyrazin-2-amine 4-Methoxyphenylboronic acid Pd(PPh3)4 (5) K2CO3 1,4-Dioxane/H2O 100 75-90
5-Chloropyrazin-2-amine 4-Methoxyphenylboronic acid XPhos Pd G2 (2.5) K3PO4 Toluene/H2O 110 70-85

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed strategies can be employed. These reactions are mechanistically similar, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic coupling partner. While Suzuki coupling utilizes organoboron compounds, Stille coupling (using organostannanes) or Hiyama coupling (using organosilanes) are alternative, albeit less common, methods for this transformation due to the higher toxicity and cost of the reagents.

The fundamental steps remain consistent:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrazin-2-amine.

Transmetalation: The organic group (4-methoxyphenyl) is transferred from the organometallic reagent to the palladium(II) complex.

Reductive Elimination: The desired product, this compound, is formed, and the palladium(0) catalyst is regenerated. mdpi.com

The efficiency of these palladium-catalyzed reactions has made them the preferred method for synthesizing libraries of 5-arylpyrazin-2-amine derivatives for structure-activity relationship (SAR) studies.

Cyclocondensation reactions represent a classical approach to forming the pyrazine ring itself. This "bottom-up" strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. nih.gov To synthesize this compound, this would theoretically involve the reaction between an unsymmetrical 1,2-dicarbonyl precursor bearing the 4-methoxyphenyl (B3050149) group and an appropriate diamine derivative.

A plausible, though potentially challenging, route would be the condensation of (4-methoxyphenyl)glyoxal with aminomalononitrile (B1212270) or a related 1,2-diamino precursor. The challenge in such reactions is often controlling the regioselectivity when using unsymmetrical starting materials, which can lead to a mixture of isomers. nih.govbeilstein-journals.org

Hypothetical Reaction Scheme: Hypothetical cyclocondensation reaction for the synthesis of this compound. A (4-methoxyphenyl)glyoxal molecule reacts with an aminomalononitrile molecule, leading to ring closure and subsequent aromatization to form the target compound.

This method is fundamental to pyrazine synthesis but may be less favored for this specific target compared to cross-coupling due to potential issues with starting material availability and regiochemical control. beilstein-journals.org

This synthetic strategy involves introducing the 2-amino group onto a pre-formed 5-(4-methoxyphenyl)pyrazine ring. This is typically achieved through nucleophilic aromatic substitution (SNAr) if a suitable leaving group (like a halogen) is present at the C-2 position.

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when a halogen atom is present. The reaction of 2-chloro-5-(4-methoxyphenyl)pyrazine (B13340530) with ammonia (B1221849) or a protected amine equivalent can yield the target compound. libretexts.org However, these reactions can require harsh conditions (high temperature and pressure) and may be complicated by side reactions. wikipedia.org

Alternatively, a process known as tele-substitution has been observed in related heterocyclic systems, where a nucleophile attacks a position distant from the leaving group, though this is less predictable for direct synthesis. acs.org Given the efficiency of building the molecule with the amine group already present, this functionalization approach is often reserved for specific applications where other methods are not viable.

The application of microwave irradiation has become a valuable tool in modern organic synthesis for its ability to dramatically reduce reaction times, improve yields, and enhance reaction efficiency. mdpi.comsciforum.net Microwave-assisted organic synthesis (MAOS) is particularly effective for transition metal-catalyzed reactions like the Suzuki-Miyaura coupling. nih.govrsc.orgsemanticscholar.org

When applied to the synthesis of this compound, microwave heating can accelerate the rate of the catalytic cycle. The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

Parameter Conventional Heating Microwave Irradiation
Reaction Time 6 - 24 hours 10 - 40 minutes
Temperature 100 - 110 °C 120 - 150 °C
Catalyst Loading 3 - 5 mol% 1 - 2.5 mol%
Typical Yield Good to Excellent Often Improved

This protocol allows for the rapid generation of the target compound and its analogs, making it highly suitable for high-throughput synthesis in drug discovery programs. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Precursor Chemistry and Starting Materials

The successful synthesis of this compound is critically dependent on the selection and preparation of appropriate precursors. The most common strategies involve the coupling of a substituted pyrazinamine with a 4-methoxyphenyl-containing building block.

Use of Substituted Pyrazinamines

A prevalent precursor for this synthesis is a pyrazin-2-amine molecule substituted at the 5-position with a suitable leaving group for cross-coupling reactions. Halogenated pyrazinamines are the most frequently employed starting materials due to their commercial availability and reactivity in palladium-catalyzed reactions.

5-Bromopyrazin-2-amine is a key and commercially available intermediate for the synthesis of various pyrazine-based pharmaceutical compounds. Its bromine atom at the 5-position is well-suited to participate in oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle. Similarly, 5-chloropyrazin-2-amine can also be utilized, though it generally exhibits lower reactivity compared to its bromo- and iodo-counterparts, often necessitating more active catalyst systems or harsher reaction conditions.

The general structure of these precursors is characterized by the pyrazine ring, an amino group at the 2-position, and a halogen at the 5-position, which is the site of the subsequent arylation.

PrecursorChemical StructureKey Features
5-Bromopyrazin-2-amineBr-C4H2N2-NH2Good reactivity in cross-coupling, commercially available.
5-Chloropyrazin-2-amineCl-C4H2N2-NH2Lower reactivity than bromo-derivative, may require more active catalysts.

Derivatives of 4-Methoxyphenyl-Containing Building Blocks

The introduction of the 4-methoxyphenyl group is typically achieved using an organometallic reagent. The choice of this building block is dictated by the specific cross-coupling reaction being employed.

For the widely used Suzuki-Miyaura coupling , 4-methoxyphenylboronic acid is the reagent of choice. Boronic acids are favored due to their stability to air and moisture, relatively low toxicity, and the generally mild reaction conditions under which they can be coupled.

In the context of the Stille coupling , the corresponding organotin reagent, such as (4-methoxyphenyl)tributylstannane , would be utilized. While effective, the toxicity of organotin compounds is a significant drawback, leading to a preference for boronic acids in many applications, especially in the pharmaceutical industry.

Building BlockChemical StructureCorresponding Coupling ReactionAdvantages
4-Methoxyphenylboronic acidCH3O-C6H4-B(OH)2Suzuki-Miyaura CouplingStable, low toxicity, mild reaction conditions.
(4-Methoxyphenyl)tributylstannaneCH3O-C6H4-Sn(Bu)3Stille CouplingEffective, but organotin compounds are toxic.

Reaction Mechanism Elucidation

The formation of the C-C bond between the pyrazine and methoxyphenyl rings is most commonly facilitated by a palladium-catalyzed cross-coupling reaction. Understanding the mechanism of these reactions is crucial for optimizing reaction conditions and maximizing yield.

Catalytic Cycles in Cross-Coupling

The Suzuki-Miyaura coupling is a prominent method for the synthesis of this compound. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. rsc.org

The catalytic cycle can be broken down into three key steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The substituted pyrazinamine, typically 5-bromopyrazin-2-amine, reacts with the Pd(0) complex, where the palladium inserts itself into the carbon-halogen bond. This process oxidizes the palladium from Pd(0) to a Pd(II) species. nih.govchemicalbook.com

Transmetalation : The 4-methoxyphenyl group is then transferred from the boron atom of the 4-methoxyphenylboronic acid to the palladium center of the Pd(II) complex. rsc.org This step typically requires the presence of a base, which activates the boronic acid, facilitating the transfer of the organic group to the palladium.

Reductive Elimination : In the final step, the two organic groups (the pyrazinyl and the 4-methoxyphenyl) on the palladium complex are eliminated to form the desired product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govchemicalbook.com

A simplified representation of the Suzuki-Miyaura catalytic cycle is as follows:

The Stille coupling follows a similar catalytic cycle, with the key difference being the transmetalation step, where the 4-methoxyphenyl group is transferred from a tin atom instead of a boron atom. nih.govuni.lu

Electrophilic and Nucleophilic Pathways

While palladium-catalyzed cross-coupling is the dominant synthetic route, it is important to consider other potential reaction pathways. The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. scribd.com

Nucleophilic Aromatic Substitution (SNAr) : Due to the electron-withdrawing nature of the nitrogen atoms, the pyrazine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms. scribd.com In principle, a sufficiently activated halopyrazine could react with a 4-methoxyphenyl nucleophile. However, for the synthesis of this compound, this pathway is less common than cross-coupling reactions, which offer greater control and efficiency. The reactivity of halopyrazines in SNAr reactions is generally higher than that of corresponding pyridines.

Electrophilic Aromatic Substitution : Conversely, the electron-deficient nature of the pyrazine ring makes it highly resistant to electrophilic aromatic substitution. Direct Friedel-Crafts type reactions to introduce the 4-methoxyphenyl group onto the pyrazine ring are generally not feasible. The presence of the amino group on the pyrazinamine precursor can further complicate electrophilic substitution reactions.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of various parameters to ensure efficiency, safety, and cost-effectiveness.

Catalyst and Ligand Selection : The choice of palladium catalyst and ligand is critical. For Suzuki-Miyaura couplings, catalysts such as Pd(PPh₃)₄ or combinations of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand are common. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. For large-scale synthesis, catalyst loading is a key factor to minimize costs and reduce palladium contamination in the final product.

Base and Solvent : The selection of the base and solvent system is also important for optimizing the reaction. Inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used in Suzuki-Miyaura reactions. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions. Common solvents include toluene, dioxane, and mixtures of organic solvents with water.

Reaction Temperature and Time : These parameters are optimized to achieve a high conversion rate while minimizing the formation of byproducts. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or undesired side reactions.

Scale-Up Challenges : When scaling up the synthesis, several challenges may arise:

Heat Transfer : Exothermic reactions can be difficult to control on a large scale. Efficient heat transfer is crucial to maintain a consistent reaction temperature.

Mass Transfer : In heterogeneous reaction mixtures, efficient stirring is necessary to ensure good mass transfer between phases.

Work-up and Purification : The isolation and purification of the final product can be more challenging on a larger scale. The development of a robust and scalable purification method is essential.

Safety : A thorough safety assessment of the process is required to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions.

For the industrial production of this compound, a well-optimized, one-pot synthesis would be highly desirable to minimize processing steps and reduce waste.

ParameterOptimization Considerations
Catalyst/Ligand Type and loading to maximize efficiency and minimize cost.
Base Choice of base to activate the boronic acid effectively.
Solvent Selection of a suitable solvent system for reactant solubility and reaction compatibility.
Temperature Optimization to balance reaction rate and selectivity.
Reactant Stoichiometry Adjusting the ratio of reactants to maximize the conversion of the limiting reagent.

Development of Efficient Synthetic Sequences

The construction of the 5-aryl-2-aminopyrazine scaffold is a critical step in the synthesis of this compound. Modern synthetic strategies have largely moved away from classical condensation methods, which can suffer from low yields and harsh reaction conditions, towards more efficient and versatile palladium-catalyzed cross-coupling reactions. Two of the most prominent and effective methods employed are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A common and effective synthetic route involves a two-step sequence starting from commercially available pyrazine precursors. A typical approach begins with a halogenated pyrazine, such as 2-amino-5-bromopyrazine (B17997), which serves as a scaffold for the introduction of the 4-methoxyphenyl group.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of synthesizing this compound, this reaction is employed to couple 2-amino-5-bromopyrazine with 4-methoxyphenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

The general reaction is as follows:

Key to the efficiency of this sequence on a larger scale is the choice of catalyst, base, and solvent. A variety of palladium catalysts and ligands can be utilized, with phosphine-based ligands often showing high efficacy. The selection of the base and solvent system is also crucial for optimizing the reaction yield and minimizing side products.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are known for their high efficiency and functional group tolerance in Suzuki couplings.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/water, Toluene/water, or DMEA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CThe reaction is typically heated to ensure a reasonable reaction rate.

Buchwald-Hartwig Amination:

An alternative and equally potent strategy involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. For the synthesis of this compound, this could involve the coupling of 2-chloro-5-(4-methoxyphenyl)pyrazine with an ammonia equivalent or a protected amine, followed by deprotection.

This method offers flexibility in the choice of starting materials and is known for its excellent functional group tolerance. The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.

ParameterConditionRationale
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources for the reaction.
Ligand XPhos, SPhos, RuPhosThe choice of a bulky, electron-rich phosphine ligand is critical for high catalytic activity.
Base NaOt-Bu, K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are typically used to prevent catalyst deactivation.
Temperature 80-110 °CThe reaction generally requires heating to proceed at an optimal rate.

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent highly efficient and scalable methods for the synthesis of this compound, allowing for the production of this compound in significant quantities. The choice between these methods often depends on the availability and cost of the starting materials.

Purification Techniques in Multi-Gram and Kilogram Scale Synthesis

The purification of the final product on a multi-gram to kilogram scale is a critical step to ensure high purity, which is often a stringent requirement for subsequent applications. The primary methods employed for the large-scale purification of this compound are crystallization and column chromatography.

Crystallization:

Crystallization is the most cost-effective and scalable method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature and then allowing it to cool slowly, leading to the formation of high-purity crystals. The choice of solvent is paramount for successful crystallization.

Solvent SystemOutcome
Ethanol/Water Often provides good crystals with high purity.
Isopropanol Can be an effective single-solvent system for crystallization.
Toluene/Heptane A non-polar/polar aprotic mixture that can be effective for inducing crystallization.

The efficiency of the crystallization process can be enhanced by seeding the supersaturated solution with a small crystal of the pure compound, which can promote the formation of larger, more uniform crystals.

Column Chromatography:

For instances where crystallization does not provide the desired level of purity, or for the removal of closely related impurities, large-scale column chromatography is employed. While more resource-intensive than crystallization, it offers superior separation capabilities.

For kilogram-scale purifications, automated flash chromatography systems are often utilized. These systems use pre-packed columns with silica (B1680970) gel as the stationary phase and a solvent gradient as the mobile phase.

ParameterConditionRationale
Stationary Phase Silica Gel (230-400 mesh)The standard stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientThe polarity of the eluent is gradually increased to elute the product while retaining more polar impurities.
Detection UVThe product can be detected by its UV absorbance, allowing for the collection of pure fractions.

The selection of the appropriate purification technique, or a combination of both, is determined by the impurity profile of the crude product and the final purity requirements. Typically, an initial purification by crystallization is followed by a final polishing step using column chromatography if necessary to achieve the desired high purity for multi-gram and kilogram scale batches.

Chemical Reactivity and Transformation Studies of 5 4 Methoxyphenyl Pyrazin 2 Amine

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an aromatic heterocycle characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This property governs its reactivity, making it susceptible to nucleophilic attack and resistant to electrophilic substitution.

Direct substitution of hydrogen on the pyrazine core of 5-(4-methoxyphenyl)pyrazin-2-amine is challenging. Instead, functionalization is typically achieved by first introducing a leaving group, such as a halogen, onto the pyrazine ring. For instance, related 2-aminopyrazine (B29847) scaffolds can undergo electrophilic bromination using reagents like N-bromosuccinamide (NBS) to install a bromine atom at the 5-position. jocpr.com This halogenated intermediate then becomes a substrate for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective methods for creating new carbon-carbon bonds on the pyrazine ring. In syntheses of related compounds, a halogenated pyrazine is coupled with a boronic acid, such as (4-(methoxycarbonyl)phenyl)boronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄ to introduce a new aryl substituent. nih.gov This strategy is fundamental to the synthesis of the title compound itself, often starting from 2-amino-5-bromopyrazine (B17997) and 4-methoxyphenylboronic acid. chemicalbook.com

Under certain conditions, nucleophilic substitution on related halogenated pyrazine systems can proceed via an unusual tele-substitution pathway, where the nucleophile attacks a carbon atom distant from the one bearing the leaving group. acs.orgnih.gov For example, studies on 5-chloro- Current time information in Bangalore, IN.ontosight.aitriazolo[4,3-a]pyrazines have shown that reaction with primary amines can lead to substitution at the 8-position instead of the expected 5-position (ipso-substitution). nih.gov This highlights the complex electronic landscape of the pyrazine and fused-pyrazine systems.

Table 1: Representative Substitution Reactions on the Pyrazine Core

Reaction Type Reagents & Conditions Product Type Reference
Bromination N-Bromosuccinamide (NBS), DCM, 0°C 5-Bromopyrazin-2-amine jocpr.com
Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ 5-Arylpyrazin-2-amine nih.gov

The lone pairs of electrons on the nitrogen atoms of the pyrazine ring allow for specific reactions. The nitrogen atoms are susceptible to oxidation by common oxidizing agents like hydrogen peroxide or potassium permanganate, which can lead to the formation of pyrazine N-oxide derivatives.

Furthermore, one of the ring nitrogen atoms can participate in cyclization and condensation reactions to form fused heterocyclic systems. A notable example is the iodine-catalyzed three-component reaction between a 2-aminopyrazine, an aryl aldehyde, and an isocyanide. rsc.org In this transformation, the exocyclic amino group first condenses with the aldehyde to form a Schiff base. Subsequently, the endocyclic nitrogen atom (at position 1) acts as a nucleophile in a [4+1] cycloaddition with the isocyanide, leading to the formation of highly functionalized imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.org

Reactivity of the Amino Group

The exocyclic amino group at the 2-position is a key site of reactivity. It behaves as a typical aromatic amine, readily participating in reactions as a nucleophile.

The amino group of this compound can be readily acylated or amidated. These reactions involve the nucleophilic attack of the amine on an acylating agent, such as an acyl chloride or a carboxylic acid. For example, pyrazin-2-amine can be condensed with 5-bromothiophene-2-carboxylic acid, using titanium tetrachloride (TiCl₄) as a mediator, to form the corresponding N-(pyrazin-2-yl)thiophene-2-carboxamide. mdpi.com This reaction creates a stable amide linkage and is a common strategy for elaborating the structure of aminopyrazine derivatives. mdpi.com

The amino group undergoes condensation reactions with carbonyl compounds, particularly aldehydes, to form imine (Schiff base) intermediates. As mentioned previously, this imine formation is the initial step in the multicomponent synthesis of imidazo[1,2-a]pyrazines. rsc.org

Another important transformation of the amino group is diazotization. Treatment of a 2-aminopyrazine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid (H₂SO₄) generates an unstable pyrazinediazonium salt. jocpr.com This intermediate can then be converted into other functional groups. For instance, heating the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group, yielding the corresponding pyrazin-2-ol derivative. jocpr.com

Reactivity of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group is generally stable under many reaction conditions used to modify the pyrazine or amino functionalities. However, it possesses its own characteristic reactivity.

The methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the positions ortho to itself (positions 3 and 5 of the phenyl ring). While specific examples of such reactions on this compound are not prominently documented, standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur on the methoxyphenyl ring, provided the conditions are compatible with the pyrazine moiety.

Additionally, the methyl ether linkage can be cleaved under strong acidic conditions, such as refluxing with hydrobromic acid (HBr) or using boron tribromide (BBr₃), to convert the methoxy group into a hydroxyl group. This would yield the corresponding phenolic derivative, 5-(4-hydroxyphenyl)pyrazin-2-amine.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org The phenyl ring of this compound is activated towards EAS by the presence of the methoxy group (-OCH₃), which is a strong electron-donating group. This activation directs incoming electrophiles primarily to the ortho and para positions relative to the methoxy group. mnstate.edu However, the position para to the methoxy group is already occupied by the pyrazine ring. Therefore, electrophilic substitution is expected to occur at the positions ortho to the methoxy group (C3' and C5').

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting product would be 5-(3-nitro-4-methoxyphenyl)pyrazin-2-amine.

Halogenation: The introduction of a halogen (e.g., Br, Cl) can be accomplished using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). This would yield products such as 5-(3-bromo-4-methoxyphenyl)pyrazin-2-amine.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. However, the presence of the basic amine group on the pyrazine ring can complicate these reactions by coordinating with the Lewis acid catalyst, potentially deactivating the ring system or leading to undesired side reactions. mnstate.edu

Functional Group Transformations of the Methoxy Group

The methoxy group on the phenyl ring is a potential site for chemical modification. One of the primary transformations is ether cleavage to yield the corresponding phenol (B47542). This is a common reaction in medicinal chemistry to explore the effect of a hydroxyl group on biological activity.

A standard method for the cleavage of aryl methyl ethers is treatment with strong Lewis acids, most notably boron tribromide (BBr₃). The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the formation of the phenol, 5-(4-hydroxyphenyl)pyrazin-2-amine, and bromomethane. Other reagents capable of cleaving aryl ethers include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The resulting phenol can then serve as a handle for further derivatization, such as the synthesis of esters or other ethers.

Derivatization and Analogue Synthesis Strategies

The structural core of this compound serves as a versatile scaffold for the synthesis of a wide array of heterocyclic analogues. The primary amino group and the pyrazine ring are key functionalities that enable various cyclization and coupling reactions to build more complex molecular architectures.

Design and Synthesis of Pyrazine-Thiophene Hybrid Systems

The combination of pyrazine and thiophene (B33073) rings in a single molecule has been explored for the development of novel materials and biologically active compounds. researchgate.netresearchgate.net Several synthetic strategies can be envisioned for the synthesis of pyrazine-thiophene hybrids starting from or incorporating the this compound framework.

One approach involves the conversion of the amino group of this compound into a different functional group that can then be used to construct the thiophene ring. For instance, diazotization of the amine followed by a Sandmeyer-type reaction could introduce a halide, which can then participate in palladium-catalyzed cross-coupling reactions with a thiophene-containing partner.

Alternatively, a thiophene ring can be constructed onto the pyrazine core. For example, a pyrazine derivative with appropriate ortho-substituents can undergo cyclization to form a thieno[2,3-b]pyrazine (B153567) system. nih.gov A study on the synthesis of thieno[2,3-b]pyrazin-3-amines started from 5-bromo-6-chloropyrazin-2-amine, which underwent Sonogashira coupling followed by cyclization with sodium sulfide (B99878) to form the thiophene ring. nih.gov A similar strategy could be adapted where the 5-(4-methoxyphenyl) moiety is already present.

Another strategy involves the coupling of pre-functionalized pyrazine and thiophene rings. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with various arylboronic acids via a Suzuki cross-coupling reaction to furnish 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. researchgate.net This highlights a method where the pyrazine-amine bond is formed first, followed by the construction of the larger hybrid system.

Formation of Pyrazine-Triazole Analogues

The fusion or linkage of pyrazine and triazole rings is a common strategy in medicinal chemistry. The amino group of this compound is a key starting point for the synthesis of pyrazine-triazole hybrids.

One of the most direct methods to form a fused triazole ring is through the construction of a Current time information in Bangalore, IN.asianpubs.orgresearchgate.nettriazolo[4,3-a]pyrazine system. This can be achieved by first converting the 2-aminopyrazine moiety into a 2-hydrazinopyrazine derivative. Subsequent reaction with a one-carbon synthon, such as triethyl orthoformate, leads to the cyclization and formation of the fused triazole ring. acs.org

Another approach involves the synthesis of 1,2,3-triazole fused systems. For example, 1H-1,2,3-triazolo[4,5-b]pyrazines can be prepared through the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.com Alternatively, starting from a suitably substituted pyrazine, such as a 2-azido-3-chloropyrazine, reaction with pyrazole (B372694) can lead to the formation of a fused triazolo-pyrazine system. mdpi.com

Non-fused pyrazine-triazole analogues have also been synthesized. In one study, pyrazine and 1,2,4-triazole (B32235) scaffolds were amalgamated to create potent antitubercular agents. researchgate.net The synthesis involved the formation of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol, which was then further derivatized. researchgate.net The initial pyrazine-containing building block could potentially be derived from this compound.

Synthesis of Pyrazine-Thiadiazole Derivatives

The synthesis of hybrid molecules containing both pyrazine and thiadiazole rings has been reported. A common strategy for the synthesis of 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides or the conversion of 1,3,4-oxadiazoles.

For instance, new pyrazine-substituted 1,3,4-thiadiazole (B1197879) derivatives were synthesized starting from pyrazine-2-carboxylic acid. researchgate.net The carboxylic acid was converted to the corresponding acyl hydrazide, which was then reacted with a thiocarbonyl source to yield the thiadiazole ring. The 5-(4-methoxyphenyl) group would be retained throughout this synthetic sequence if one were to start with 5-(4-methoxyphenyl)pyrazine-2-carboxylic acid (obtainable from the amine via a Sandmeyer reaction).

Another route involves the reaction of a pyrazine-thiosemicarbazone with halo-carbonyl reagents. researchgate.netarabjchem.org For example, the thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine was used as a key intermediate to synthesize a series of pyrazine-linked thiazoles and could be adapted for thiadiazole synthesis. researchgate.netarabjchem.org

Furthermore, 1,3,4-thiadiazoles can be synthesized from 1,3,4-oxadiazole (B1194373) precursors by reaction with a sulfur source like thiourea (B124793) or Lawesson's reagent. heteroletters.org This provides an alternative pathway where a pyrazine-oxadiazole hybrid is first synthesized and then converted to the desired pyrazine-thiadiazole derivative.

Exploration of Pyrazine-Pyrimidine and Pyridopyrimidine Conjugates

The amino group of this compound is an excellent handle for the construction of fused or linked pyrimidine (B1678525) and pyridopyrimidine ring systems. These heterocyclic systems are of significant interest in medicinal chemistry.

The synthesis of pyrazine-pyridone analogues has been achieved by reacting 2-(2-cyanoacetamido)pyrazine with substituted 2-(arylidene)malononitriles in the presence of a base like piperidine (B6355638). nih.gov The initial 2-(2-cyanoacetamido)pyrazine can be prepared from 2-aminopyrazine, making this a viable route for incorporating the this compound scaffold. For example, reacting this compound with a cyanoacetylating agent would provide the necessary precursor.

Fused pyridopyrimidine systems are also accessible. The synthesis of novel amide-functionalized pyrido[2,3-d]pyrimidine (B1209978) derivatives has been reported starting from a substituted 2-aminonicotinonitrile. asianpubs.org The reaction with trifluoroacetic acid initiated the formation of the pyridopyrimidine core. While the starting material was different, the general strategy of using a 2-aminopyridine (B139424) derivative to build the pyrimidine ring is applicable. The 2-aminopyrazine moiety in the target compound can react similarly with appropriate 1,3-dielectrophiles to construct the fused pyrimidine ring.

Research has also been conducted on the synthesis of 7-methoxy-5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives, which are structurally related to the target compound and serve as precursors for further derivatization. researchgate.net

Creation of Fused Heterocyclic Architectures

The inherent chemical nature of this compound, featuring a nucleophilic amino group adjacent to a ring nitrogen atom, makes it a valuable precursor for the synthesis of fused heterocyclic systems. This structural motif can act as a binucleophile in reactions with various electrophilic reagents, leading to the formation of annulated pyrazine derivatives with diverse pharmacological potential. Research has demonstrated the successful construction of several fused architectures, including triazolopyrazines, pyrrolopyrazinones, and indolopyrazines, through carefully designed cyclization strategies.

One of the most common applications is the synthesis of the Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine core. nih.govresearchgate.net This is typically achieved by reacting a 2-hydrazinylpyrazine (B104995) intermediate, derived from the corresponding 2-aminopyrazine, with a one-carbon electrophile like triethyl orthoformate or by oxidative cyclization. researchgate.netacs.org The resulting triazolopyrazine can be further functionalized. For instance, the synthesis of 3-(4-methoxyphenyl)-5-(phenethylthio) Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine has been reported, showcasing the integration of the methoxyphenyl-pyrazine moiety into a fused tricyclic system. acs.org

Reactant 1Reactant 2Fused ProductReference
Halogeno-hydrazinylpyrazineTriethyl orthoformateHalogeno- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine acs.org
5-Halo-3-(4-methoxyphenyl)- Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine2-Phenylethane-1-thiol3-(4-Methoxyphenyl)-5-(phenethylthio) Current time information in Bangalore, IN.nih.govnih.govtriazolo[4,3-a]pyrazine acs.org
2-Aminopyrazine2-Furonitrile, then Lead tetraacetate2-Furanyl- Current time information in Bangalore, IN.nih.govnih.govtriazolo[1,5-a]pyrazine semanticscholar.org

Another significant fused system derived from pyrazine precursors is the pyrrolo[1,2-a]pyrazinone scaffold. A notable synthesis involves the nucleophilic cyclization of N-alkyne-substituted pyrrole (B145914) derivatives. beilstein-journals.orgmetu.edu.tr Specifically, the reaction of methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate with hydrazine (B178648) monohydrate yields 2-amino-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-1(2H)-one. beilstein-journals.org This transformation effectively constructs the fused bicyclic system in a single step from an acyclic precursor.

ReactantReagentFused ProductReference
Methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylateHydrazine monohydrate2-Amino-3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazin-1(2H)-one beilstein-journals.org

Furthermore, more complex polycyclic architectures, such as indolopyrazines, can be assembled using domino reactions. nih.govnih.govacs.org A synthetic protocol based on a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular oxidative cyclodehydrogenation has been developed. acs.org This strategy has been employed to create Current time information in Bangalore, IN.nih.govacs.orgoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indoles. For example, the reaction of 5-(2-bromophenyl)- Current time information in Bangalore, IN.nih.govacs.orgoxadiazolo[3,4-b]pyrazine with 4-methoxyaniline results in the formation of 5-(4-methoxyphenyl)-5H- Current time information in Bangalore, IN.nih.govacs.orgoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole, demonstrating a sophisticated method for building intricate fused systems. acs.org

Pyrazine PrecursorAniline DerivativeFused ProductReaction ConditionsReference
5-(2-Bromophenyl)- Current time information in Bangalore, IN.nih.govacs.orgoxadiazolo[3,4-b]pyrazine4-Methoxyaniline5-(4-Methoxyphenyl)-5H- Current time information in Bangalore, IN.nih.govacs.orgoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indolePd(OAc)₂, PCy₃, K₃PO₄, 1,4-dioxane acs.org

These examples highlight the versatility of the 2-aminopyrazine scaffold in heterocyclic synthesis, enabling the construction of a wide array of fused ring systems through various cyclization methodologies.

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. For novel and synthesized compounds, it is essential for confirming the molecular weight and assessing the purity of the sample.

In the analysis of pyrazine (B50134) derivatives, UPLC-MS/MS (Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry) has been effectively utilized for the quantitation of various pyrazines. nih.gov This method offers high sensitivity and good linearity, with coefficients of determination (R²) typically greater than or equal to 0.99. nih.gov For related pyrazine compounds, LC-MS analysis has been reported to confirm their identity and purity, often showing the expected molecular ion peak [M+H]⁺ or other adducts. rsc.org For instance, in the analysis of a similar heterocyclic system, a high-resolution mass spectrometry (HRMS) analysis yielded a result of m/z = 307.9606 for a calculated value of 307.9585 for the [M+H]⁺ ion, indicating high accuracy. rsc.org

While specific LC-MS data for 5-(4-methoxyphenyl)pyrazin-2-amine was not found in the provided search results, the general application of this technique for related structures underscores its importance. The predicted monoisotopic mass for this compound is 201.09021 Da. uni.lu LC-MS analysis would be expected to show a prominent ion corresponding to this mass, likely as the protonated molecule [M+H]⁺ with an m/z of 202.09749. uni.lu

Table 1: Predicted LC-MS Data for this compound

Adduct Predicted m/z
[M+H]⁺ 202.09749
[M+Na]⁺ 224.07943
[M-H]⁻ 200.08293
[M+NH₄]⁺ 219.12403
[M+K]⁺ 240.05337

Data sourced from predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For aromatic amines, characteristic IR bands are expected. The N-H stretching vibrations of a primary amine group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings (pyrazine and phenyl) are expected in the 1400-1650 cm⁻¹ region. derpharmachemica.comcore.ac.uk The C-O stretching vibration of the methoxy (B1213986) group is typically found in the 1250-1000 cm⁻¹ range. chemicalbook.com

In a related compound, 4-((4-((4-methoxyphenyl)amino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one, IR (KBr) spectroscopy showed peaks at 3452 and 3450 cm⁻¹ (N-H stretching), 2852 cm⁻¹ (C-H stretching of the methoxy group), and 1618 cm⁻¹ (C=N stretching). derpharmachemica.com For N-(4-methoxyphenyl)formamide, a strong C=O stretching band is observed around 1700 cm⁻¹, and N-H stretching is seen near 3300 cm⁻¹. chemicalbook.com The IR spectrum of pyrazine itself shows characteristic bands for ring vibrations. core.ac.uk

Based on these examples, the expected IR absorption bands for this compound are summarized in the table below.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Amine (N-H) 3300 - 3500 Stretching
Aromatic C-H > 3000 Stretching
Methoxy (C-H) ~2850 Stretching
Aromatic C=C/C=N 1400 - 1650 Stretching

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single crystal X-ray diffraction analysis provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. uol.de It also elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. uol.de

For similar structures, such as N-(4-methoxyphenyl)picolinamide, single crystal X-ray diffraction revealed a nearly coplanar arrangement of all non-hydrogen atoms, stabilized by intramolecular hydrogen bonds. nih.gov In another case, the dihedral angle between a pyrazole (B372694) ring and a phenyl ring was found to be 52.34 (7)°. nih.gov The packing of molecules in the crystal is often dictated by hydrogen bonds, such as N-H···N or O-H···O, which can form chains or dimers. nih.goviucr.org

For this compound, one would expect the analysis to determine the dihedral angle between the pyrazine and the methoxyphenyl rings, which would indicate the degree of planarity of the molecule. The crystal packing would likely be influenced by hydrogen bonds involving the amine group and the nitrogen atoms of the pyrazine ring, as well as potential C-H···O or C-H···π interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

For instance, in the crystal structure of N-(4-methoxyphenyl)picolinamide, H···H interactions accounted for 47% of the Hirshfeld surface, followed by C···H (22%) and O···H (15.4%) contacts. nih.gov In another example, H···H interactions made up 63.2% of the total interactions, with O···H/H···O (20.1%) and C···H/H···C (14.4%) also being significant. iucr.org

For this compound, a Hirshfeld surface analysis would be expected to reveal the relative importance of different intermolecular contacts. Given the functional groups present, the primary interactions stabilizing the crystal structure would likely be a combination of H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts.

Table 3: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis in Related Structures

Interaction Type Typical Percentage Contribution
H···H 36% - 63% nih.govnih.goviucr.org
C···H/H···C 14% - 31% nih.govnih.goviucr.org
O···H/H···O 15% - 22% nih.govnih.goviucr.org

This detailed characterization provides a comprehensive understanding of the chemical and physical properties of this compound at a molecular level.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. These calculations help in understanding a molecule's geometry, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable 3D structure. This involves calculating parameters such as bond lengths, bond angles, and dihedral angles. For a molecule like 5-(4-Methoxyphenyl)pyrazin-2-amine, this would reveal the spatial relationship between the pyrazine (B50134) ring, the methoxyphenyl group, and the amine substituent. However, specific optimized structural parameters from DFT calculations for this compound are not reported in the available literature.

HOMO-LUMO Orbital Energy Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties. The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Specific HOMO, LUMO, and energy gap values for this compound have not been documented in the searched scientific reports.

Natural Bond Orbital (NBO) Analysis for Charge Transfer

NBO analysis provides a detailed picture of the electron density distribution, revealing charge transfer interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis helps to understand hyperconjugative interactions and the stability they confer upon the molecular structure. It quantifies the delocalization of electron density, which is key to understanding bonding and reactivity. A specific NBO analysis detailing intramolecular charge transfer for this compound is not available.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule. By comparing calculated frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to different functional groups. These calculations are typically performed on the optimized geometry of the molecule. No calculated vibrational frequency data for this compound could be found.

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Prediction of Binding Conformations and Interaction Modes

Docking simulations predict the preferred orientation (conformation) of a ligand when bound to a target protein, as well as the binding affinity, often expressed as a binding energy score. The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. While pyrazine derivatives are often studied as inhibitors for various protein targets like kinases, specific docking studies predicting the binding conformations and interaction modes of this compound have not been reported in the available research.

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its physical, chemical, and biological properties. For a molecule like this compound, which possesses rotatable single bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, revealing the energy barriers between different conformations.

The primary rotatable bonds in this compound are the C-C bond connecting the pyrazine and phenyl rings, and the C-O bond of the methoxy (B1213986) group. The rotation around the C-C bond is of particular interest as it dictates the relative orientation of the two aromatic rings. This dihedral angle influences the extent of π-π stacking interactions and can significantly impact how the molecule interacts with biological targets. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring these conformational possibilities.

A typical conformational analysis would involve a systematic scan of the potential energy surface by rotating the key dihedral angles. For each rotational step, the geometry of the molecule is optimized to find the lowest energy structure. The results of such an analysis would reveal the most stable conformer, which is the one with the global minimum energy. Studies on structurally similar bi-aryl systems often indicate that a co-planar or near co-planar arrangement of the aromatic rings can be stabilized by intramolecular hydrogen bonds or destabilized by steric hindrance. In the case of this compound, an intramolecular hydrogen bond could potentially form between the amine group on the pyrazine ring and the methoxy group on the phenyl ring, influencing the preferred conformation.

The energy landscape is a visual representation of the potential energy of the molecule as a function of its conformational coordinates. The valleys in this landscape correspond to stable or metastable conformers, while the peaks represent the transition states or energy barriers between them. Understanding this landscape is crucial for predicting the dynamic behavior of the molecule in different environments.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. These models are invaluable in drug discovery and toxicology for predicting the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

Generation of Molecular Descriptors

The foundation of any QSAR model is the numerical representation of the molecular structure through a set of calculated parameters known as molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties and can be broadly categorized as:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds), topological indices (which describe the branching and connectivity of atoms), and electronic descriptors (e.g., partial charges on atoms).

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and quantum chemical descriptors.

Quantum chemical descriptors, often calculated using DFT, are particularly powerful as they provide insights into the electronic structure of the molecule. Key quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

Electrostatic potential: This provides a map of the charge distribution on the molecular surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Predicted properties: Properties like the octanol-water partition coefficient (logP), which is a measure of lipophilicity, can also be calculated and used as descriptors. For this compound, a predicted XlogP value is available.

A hypothetical set of molecular descriptors that could be generated for this compound is presented in the table below.

Descriptor CategoryDescriptor NameHypothetical Value
Constitutional Molecular Weight201.22 g/mol
Number of Rings2
Number of Rotatable Bonds2
Topological Balaban J index2.5
Geometric Molecular Surface Area220 Ų
Molecular Volume180 ų
Electronic Dipole Moment3.5 D
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Physicochemical Predicted XlogP1.1

This table contains hypothetical values for illustrative purposes, as specific computational studies for this exact molecule are not publicly available.

Development of Predictive Models for Chemical Behavior

Once a set of molecular descriptors has been generated for a series of compounds with known activities, statistical methods are employed to develop a predictive QSAR model. Common methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological

Structure Activity Relationship Sar Studies of 5 4 Methoxyphenyl Pyrazin 2 Amine Derivatives

Impact of Substituent Modifications on the Pyrazine (B50134) Ring

The pyrazine ring is a core component of 5-(4-methoxyphenyl)pyrazin-2-amine, and modifications to this heterocycle can significantly impact its biological activity. The existence of the pyrazine ring as a fundamental framework in numerous clinically used drugs underscores its importance in drug design and development. imist.ma To achieve optimal bioactivity, various molecular modifications are often necessary. imist.ma

Studies on related N-(5-phenylpyrazin-2-yl)-benzamide derivatives have provided valuable insights into the effects of substituents on the pyrazine ring. nih.gov In an effort to identify new leads for crop protection, a series of these compounds were synthesized and evaluated for insecticidal activity. nih.gov The research revealed that these derivatives were active against lepidopteran pests, with their mode of action linked to the disruption of chitin (B13524) biosynthesis. nih.gov This suggests that the pyrazine core, when appropriately substituted, can interact with specific biological targets to elicit a potent effect.

Further research on pyrazine derivatives has highlighted the influence of various functional groups on their biological profiles. imist.ma Groups such as bromo, methyl, methoxy (B1213986), nitro, amino, and methylamino have been shown to impart antimigration and antiproliferative activities. imist.ma These findings indicate that the electronic and steric properties of substituents on the pyrazine ring play a critical role in determining the nature and extent of the compound's biological activity. The strategic placement of different functional groups can, therefore, be used to modulate the pharmacological properties of this compound derivatives.

Table 1: Impact of Pyrazine Ring Substituents on Biological Activity

Substituent Observed Activity Reference Compound Class
Benzamide Insecticidal (Lepidoptera) N-(5-phenylpyrazin-2-yl)-benzamides nih.gov
Bromo Antimigration, Antiproliferative General Pyrazine Derivatives imist.ma
Methyl Antimigration, Antiproliferative General Pyrazine Derivatives imist.ma
Methoxy Antimigration, Antiproliferative General Pyrazine Derivatives imist.ma
Nitro Antimigration, Antiproliferative General Pyrazine Derivatives imist.ma
Amino Antimigration, Antiproliferative General Pyrazine Derivatives imist.ma
Methylamino Antimigration, Antiproliferative General Pyrazine Derivatives imist.ma

Role of the 4-Methoxyphenyl (B3050149) Moiety in Chemical Activity

The 4-methoxyphenyl group is a significant structural feature of this compound, and its presence and substitution pattern can profoundly influence the molecule's chemical and biological properties. The methoxy group, in particular, can affect the electronic nature of the phenyl ring and participate in key intermolecular interactions.

In a study of methoxy-substituted distyrylpyrazines, the position of the methoxy groups on the peripheral benzene (B151609) rings was found to be a key determinant of the supramolecular structure. acs.org The introduction of methoxy groups in positions other than the para position altered the crystal packing strategies, indicating the importance of the methoxy group's location in directing intermolecular forces. acs.org This suggests that the para-methoxy substitution in this compound may be crucial for optimal interaction with its biological target.

Furthermore, research on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors has underscored the importance of the 4-methoxyphenyl moiety. nih.gov In this series of compounds, the 4-methoxyphenyl group was a key component of the pharmacophore responsible for their potent anti-proliferative activity. nih.gov These findings, although from a different chemical series, suggest that the 4-methoxyphenyl group in this compound likely plays a critical role in its biological activity, potentially through favorable interactions within a target's binding site.

Table 2: Influence of the 4-Methoxyphenyl Moiety on Molecular Properties

Compound Class Key Finding Implication for this compound
Methoxy-substituted distyrylpyrazines Methoxy group position influences supramolecular structure acs.org The para-position of the methoxy group may be optimal for target binding.
N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines 4-Methoxyphenyl group is crucial for anti-proliferative activity nih.gov The 4-methoxyphenyl moiety is likely a key contributor to the biological activity.

Influence of Linker Units in Hybrid Molecules

A review of natural product-pyrazine hybrids has highlighted the potential of this approach in developing new therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. nih.gov In many instances, these hybrid molecules exhibit enhanced potency and reduced toxicity compared to their parent compounds. nih.gov This suggests that using this compound as a building block for hybrid molecules, connected via appropriate linkers, could lead to the discovery of novel and improved bioactive compounds.

In a study focused on N-substituted phenyldihydropyrazolones, the introduction of a piperidine (B6355638) linker was explored to modulate the properties of the molecules. frontiersin.org The SAR study revealed that the nature of the substituent on the piperidine linker was critical for activity. Generally, more apolar compounds with aryl or benzyl (B1604629) substitutions on the piperidine showed better activity. frontiersin.org This demonstrates that the linker itself, and the groups attached to it, can significantly influence the biological profile of the molecule. Therefore, when designing hybrid molecules based on this compound, careful consideration of the linker's properties is essential.

Table 3: Effect of Linkers in Hybrid Molecules

Hybrid Molecule Type Linker Type Key SAR Finding Reference
Natural Product-Pyrazine Hybrids Various Can enhance potency and reduce toxicity nih.gov
N-substituted phenyldihydropyrazolones Piperidine Apolar substituents on the linker improve activity frontiersin.org

Future Research Directions and Perspectives for 5 4 Methoxyphenyl Pyrazin 2 Amine

The continued exploration of 5-(4-Methoxyphenyl)pyrazin-2-amine and its analogs is driven by their potential in medicinal chemistry, particularly as kinase inhibitors. Future research is poised to refine its synthesis, deepen the understanding of its formation, discover novel derivatives with enhanced properties, and ensure its production is environmentally sustainable. The subsequent sections outline key forward-looking research avenues.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-(4-Methoxyphenyl)pyrazin-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step routes, including cyclization and functional group modifications. For example, pyrazine cores can be constructed via condensation reactions using precursors like 4-methoxybenzaldehyde and pyrazin-2-amine derivatives. Cyclization under acidic or basic conditions (e.g., POCl₃ or K₂CO₃) is critical for ring formation . Optimization of reaction parameters (temperature, solvent, catalysts) improves yield and purity. Post-synthetic purification often employs column chromatography or recrystallization .

Q. How does the 4-methoxyphenyl substituent influence the compound’s physicochemical properties?

  • Methodological Answer : The 4-methoxyphenyl group enhances lipophilicity (logP) and modulates electronic properties via resonance effects. Computational studies (e.g., DFT calculations) predict improved membrane permeability compared to non-substituted analogs. Experimental validation includes HPLC retention time analysis and solubility testing in polar/non-polar solvents .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methoxy group at C4).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: 201.1311854) .
  • X-ray Crystallography : For unambiguous structural confirmation, single crystals are grown via slow evaporation (e.g., methanol recrystallization) .

Advanced Research Questions

Q. How can researchers optimize the biological activity of this compound derivatives in kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the pyrazine core and methoxyphenyl substituents. For example, introducing sulfonyl or isoxazole groups (as in VX-970/M6620) enhances binding to the ATR kinase active site. In vitro assays (e.g., kinase inhibition IC₅₀) using cancer cell lines (MDA-MB-231) and in vivo models (sea urchin embryos) validate efficacy .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) and structural analogs (e.g., 5-(3,4-dichlorophenyl) derivatives) helps isolate confounding factors. Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA) are critical .

Q. How can crystallographic data improve the design of this compound-based inhibitors?

  • Methodological Answer : Co-crystallization with target proteins (e.g., ATR kinase) reveals key binding interactions (hydrogen bonds, π-π stacking). For instance, the methoxy group’s orientation in the hydrophobic pocket can be optimized via X-ray diffraction data (resolution ≤2.0 Å). Molecular dynamics simulations further predict stability under physiological conditions .

Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetic (ADME) properties?

  • Methodological Answer :

  • In Vitro : Microsomal stability assays (human liver microsomes) assess metabolic degradation. Caco-2 cell monolayers predict intestinal absorption.
  • In Vivo : Rodent models quantify bioavailability and tissue distribution. Radiolabeled analogs (e.g., ¹⁴C-tagged) track excretion pathways. Chemiluminescence probes (e.g., derivatives like compound 12 ) enable real-time imaging in disease models (e.g., Alzheimer’s) .

Q. How do researchers mitigate synthetic challenges in scaling up this compound production?

  • Methodological Answer : Key steps include:

  • Catalyst Optimization : Transitioning from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts improves recyclability.
  • Solvent Selection : Switching from DMF to greener solvents (e.g., ethanol/water mixtures) reduces environmental impact.
  • Process Analytics : PAT (Process Analytical Technology) tools monitor intermediate purity in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.